Superior In Vivo Pharmacokinetics and Target Engagement in Rodent Models Compared to MPEP
In a direct comparative study, AFQ-056/mavoglurant demonstrated a significantly improved pharmacokinetic (PK) profile in rats relative to the prototypical mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine). This superior PK translated to enhanced efficacy in a stress-induced hyperthermia (SIH) mouse model, a validated measure of central mGluR5 antagonism [1].
| Evidence Dimension | In Vivo Pharmacokinetic Profile and Target Engagement Efficacy |
|---|---|
| Target Compound Data | Improved PK profile in rat; Significant efficacy in SIH test in mice at oral doses of 0.1–10 mg/kg |
| Comparator Or Baseline | MPEP (2-methyl-6-(phenylethynyl)pyridine) |
| Quantified Difference | AFQ-056 shows an improved PK profile and superior in vivo efficacy relative to MPEP in the SIH model. |
| Conditions | Rat pharmacokinetic study and mouse stress-induced hyperthermia (SIH) model. |
Why This Matters
For procurement decisions, this direct evidence confirms AFQ-056's superior oral bioavailability and CNS penetration compared to the first-generation tool compound MPEP, ensuring more reliable target engagement in rodent models.
- [1] Vranesic I, Ofner S, Flor PJ, Bilbe G, Bouhelal R, Enz A, Desrayaud S, McAllister K, Kuhn R, Gasparini F. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization. Bioorg Med Chem. 2014 Nov 1;22(21):5790-803. View Source
